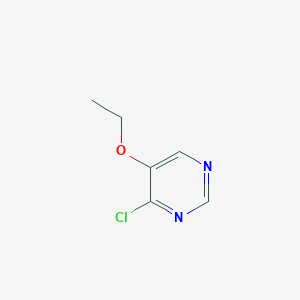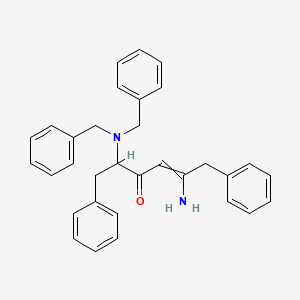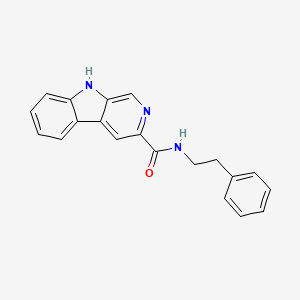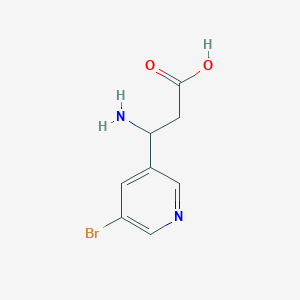
3-amino-3-(5-bromopyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-3-(5-bromopyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of an amino group, a bromopyridine ring, and a propionic acid moiety. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(5-bromopyridin-3-yl)propanoic acid typically involves the reaction of 5-bromopyridine-3-boronic acid with various reagents under specific conditions . One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromopyridine moiety into the propionic acid framework .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar palladium-catalyzed cross-coupling reactions, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-3-(5-bromopyridin-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromopyridine ring can be reduced to form a pyridine ring without the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of de-brominated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-amino-3-(5-bromopyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-amino-3-(5-bromopyridin-3-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amino and bromopyridine functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-3-(3-bromophenyl)propionic acid: Similar structure but with a bromophenyl ring instead of a bromopyridine ring.
5-Bromopyridine-3-boronic acid: Contains a bromopyridine ring but lacks the amino and propionic acid groups.
Uniqueness
3-amino-3-(5-bromopyridin-3-yl)propanoic acid is unique due to the presence of both an amino group and a bromopyridine ring, which allows for diverse chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C8H9BrN2O2 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
3-amino-3-(5-bromopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13) |
Clé InChI |
FDBHAXKSSQPQMA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Br)C(CC(=O)O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)
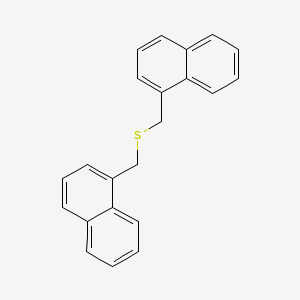
![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)
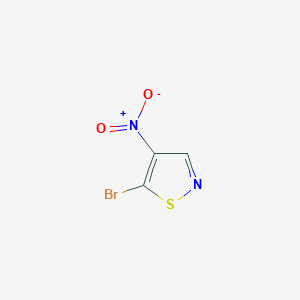
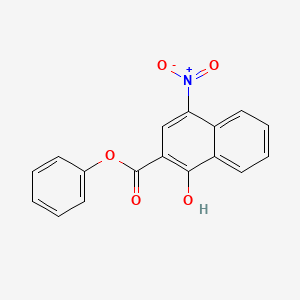
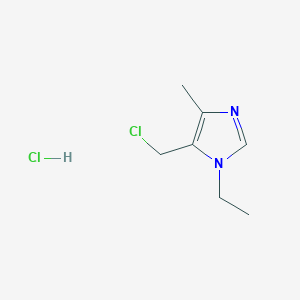
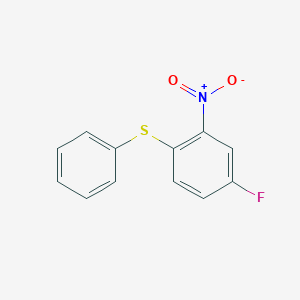
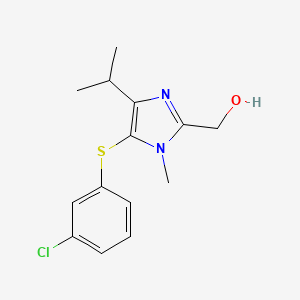
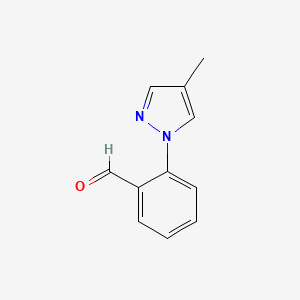
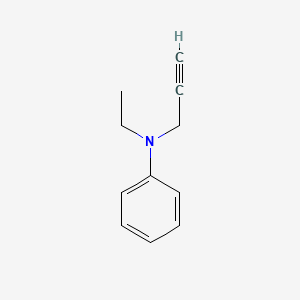
![1H-Indazole-4-carboxaMide, N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-6-[4-(4-MorpholinylMethyl)phenyl]-](/img/structure/B8761839.png)
